Cas no 1189431-71-7 (1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester)

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is a deuterated derivative of eprosartan, a nonpeptide angiotensin II receptor antagonist. This compound is primarily utilized as an internal standard or reference material in analytical applications, particularly LC-MS/MS, due to its isotopic labeling (deuterium-d3), which ensures minimal interference with the target analyte. The dimethyl ester modification enhances stability and solubility, facilitating handling in laboratory settings. Its structural similarity to eprosartan allows for precise quantification in pharmacokinetic and metabolic studies. The deuterium incorporation also improves mass spectrometric detection sensitivity, making it valuable for high-accuracy assays in drug development and biomedical research.
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester structure
1189431-71-7 structure
Product Name:1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
CAS No:1189431-71-7
MF:C25H30N2O5S
MW:473.599590778351
CID:1061986
PubChem ID:46781786
Update Time:2025-05-21

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
    • methyl 4-[[5-[1-hydroxy-3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoate
    • DTXSID40675933
    • 1-Hydroxy-1,2-dihydro Eprosartan-d3, Dimethyl ester
    • 1189431-71-7
    • Methyl 4-{[2-(4,4,4-~2~H_3_)butyl-5-{1-hydroxy-3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]propyl}-1H-imidazol-1-yl]methyl}benzoate
    • Inchi: 1S/C25H30N2O5S/c1-4-5-8-22-26-15-21(23(28)20(25(30)32-3)14-19-7-6-13-33-19)27(22)16-17-9-11-18(12-10-17)24(29)31-2/h6-7,9-13,15,20,23,28H,4-5,8,14,16H2,1-3H3/i1D3
    • InChI Key: AQANBEBDMXTOTI-FIBGUPNXSA-N
    • SMILES: S1C=CC=C1CC(C(=O)OC)C(C1=CN=C(CCCC([2H])([2H])[2H])N1CC1C=CC(C(=O)OC)=CC=1)O

Computed Properties

  • Exact Mass: 473.20600
  • Monoisotopic Mass: 473.20637347g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 13
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • PSA: 118.89000
  • LogP: 4.18740

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H941302-1mg
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
1189431-71-7
1mg
$ 190.00 2023-09-07
TRC
H941302-10mg
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
1189431-71-7
10mg
$ 1499.00 2023-09-07

Additional information on 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester

Research Brief on 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester (CAS: 1189431-71-7)

The compound 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester (CAS: 1189431-71-7) has recently gained attention in the field of chemical biology and pharmaceutical research as a deuterated derivative of eprosartan, an angiotensin II receptor antagonist used in hypertension treatment. This deuterated analog serves as a valuable internal standard in mass spectrometry-based quantification of eprosartan and its metabolites, enabling more accurate pharmacokinetic studies and drug monitoring in clinical settings.

Recent studies have focused on the synthetic pathways and analytical applications of this deuterated compound. A 2023 publication in the Journal of Labelled Compounds and Radiopharmaceuticals detailed an improved synthesis method for 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester, achieving >98% isotopic purity and demonstrating its stability under various storage conditions. The researchers emphasized its utility in overcoming matrix effects during LC-MS/MS analysis of biological samples, particularly in studies examining drug-drug interactions involving eprosartan.

Pharmacological investigations have revealed that the deuteration at specific positions (as indicated by the -d3 designation) does not significantly alter the compound's chemical properties while providing distinct mass spectral signatures. This characteristic makes it particularly valuable for distinguishing between endogenous compounds and administered drugs in complex biological matrices. Recent applications include its use as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies of eprosartan formulations.

Emerging research has also explored the potential of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester in personalized medicine approaches. A 2024 study published in Analytical and Bioanalytical Chemistry demonstrated its effectiveness in quantifying inter-individual variations in eprosartan metabolism, potentially enabling dose optimization based on patient-specific metabolic profiles. The study highlighted the compound's role in developing more precise therapeutic drug monitoring protocols for hypertensive patients with comorbid conditions.

From a regulatory perspective, the availability of high-quality deuterated standards like 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester has become increasingly important as pharmaceutical agencies emphasize the need for robust bioanalytical method validation. Current Good Manufacturing Practice (cGMP) compliant production of this compound has been established by several specialty chemical manufacturers, ensuring consistent quality for clinical research applications.

Future research directions may explore the expanded use of this deuterated standard in novel analytical techniques such as high-resolution mass spectrometry and ion mobility spectrometry. Additionally, its potential application in stable isotope labeling by amino acids in cell culture (SILAC) experiments could provide new insights into the proteomic effects of angiotensin II receptor blockade. The compound's unique properties position it as a valuable tool in both basic research and applied pharmaceutical development.

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